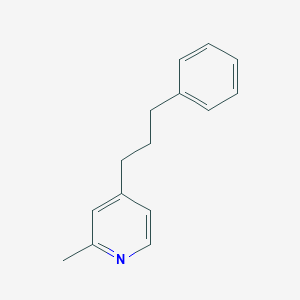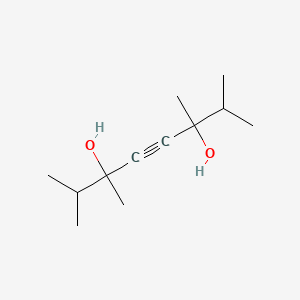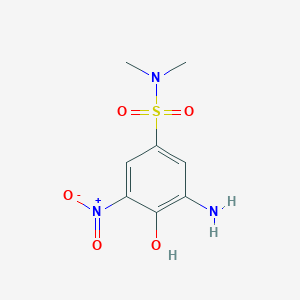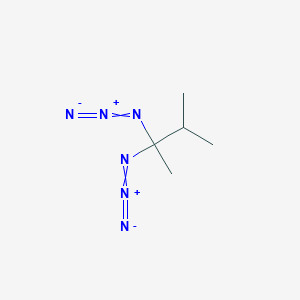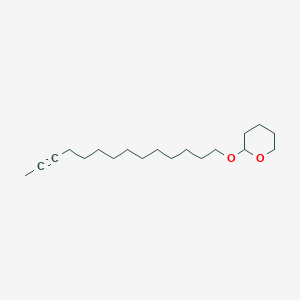
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a long alkyne chain attached to the oxygen atom. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- typically involves the reaction of tetrahydropyran with an alkyne-containing compound. One common method is the metalation of the acetylenic carbon, followed by reaction with an electrophile . This process often requires specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving alkyne-containing molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The compound’s interactions with enzymes and other proteins can also be studied to understand its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the alkyne group.
2-(12-Pentadecynyloxy)tetrahydro-2H-pyran: A closely related compound with a similar structure but a different alkyne chain length.
2H-Pyran, tetrahydro-2-methyl-: Another related compound with a methyl group instead of the alkyne chain.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecynyloxy)- is unique due to its long alkyne chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring alkyne functionality, such as click chemistry and the synthesis of complex organic molecules.
Propiedades
| 96249-40-0 | |
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2-tetradec-12-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,4-18H2,1H3 |
Clave InChI |
VKQQQEYYHHZOLZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/no-structure.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

